molecular formula C10H19NO2 B3264145 (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 38697-83-5

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B3264145
CAS No.: 38697-83-5
M. Wt: 185.26 g/mol
InChI Key: AXFNMTIHAVOFIC-UHFFFAOYSA-N
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Description

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with dimethylamine and carboxylation agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dimethylamino group to a nitroso or nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies to investigate receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with different substituents, such as:

  • 4-[(Methylamino)methyl]cyclohexane-1-carboxylic acid
  • 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid

Uniqueness

The uniqueness of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid lies in its specific stereochemistry and the presence of both a dimethylamino group and a carboxylic acid group

Properties

IUPAC Name

4-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFNMTIHAVOFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid

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